Product packaging for (3-Amino-2,2-dimethylcyclobutyl)methanol(Cat. No.:)

(3-Amino-2,2-dimethylcyclobutyl)methanol

Cat. No.: B8595490
M. Wt: 129.20 g/mol
InChI Key: YQMFPAGMJRXYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Cyclobutane (B1203170) Skeletons in Contemporary Organic Chemistry

The cyclobutane motif is an increasingly important structural unit in modern organic and medicinal chemistry. yorku.canih.gov Though historically considered a synthetic challenge due to inherent ring strain (approximately 26.3 kcal/mol), this very feature makes cyclobutane derivatives versatile intermediates for a variety of chemical transformations. yorku.caresearchgate.net The unique, puckered three-dimensional structure of the cyclobutane ring offers a level of conformational rigidity that is highly sought after in drug design. nih.govnih.gov

Incorporating a cyclobutane scaffold into a molecule can improve metabolic stability, enhance binding affinity to biological targets by directing key pharmacophore groups, and serve as a bioisostere for other cyclic systems or even aromatic rings. nih.govrsc.org Furthermore, the strained C-C bonds of the cyclobutane ring can be selectively cleaved under various reaction conditions, enabling ring-expansion, ring-opening, and rearrangement reactions to access diverse molecular architectures that would be difficult to synthesize otherwise. researchgate.netresearchgate.net Natural products containing the cyclobutane unit are found in various organisms and often exhibit significant biological activities, further inspiring synthetic efforts in this area. nih.govbaranlab.org

Structural Classification and Nomenclature of (3-Amino-2,2-dimethylcyclobutyl)methanol

The compound this compound is a substituted cyclobutane derivative. Its structure contains two stereocenters at carbon 1 (bearing the hydroxymethyl group) and carbon 3 (bearing the amino group). This gives rise to stereoisomerism, specifically diastereomers (cis and trans isomers) and enantiomers.

Cis/Trans Isomerism: The relative orientation of the amino group and the hydroxymethyl group on the cyclobutane ring determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides).

Enantiomers: Both the cis and trans diastereomers are chiral and exist as a pair of non-superimposable mirror images known as enantiomers.

The systematic IUPAC nomenclature for these isomers requires specifying the stereochemistry using prefixes like cis-, trans-, and the Cahn-Ingold-Prelog (R/S) notation for each stereocenter. For example, a specific stereoisomer synthesized for use as a synthetic intermediate is (1S,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol. In this case, the (1S,3R) designation indicates a trans relationship between the two substituents.

To properly name the compound, the carbons of the cyclobutane ring are numbered starting from the carbon bearing the primary functional group (hydroxymethyl), ensuring the substituents receive the lowest possible locants. solubilityofthings.comlibretexts.orgfiveable.mevanderbilt.edu

Below is a table outlining the possible stereoisomers of this compound.

Stereoisomer TypeRelative ConfigurationSpecific Enantiomers (Example IUPAC Names)
Trans Isomers Amino and hydroxymethyl groups are on opposite sides of the ring.(1R,3S)-(3-Amino-2,2-dimethylcyclobutyl)methanol
(1S,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol
Cis Isomers Amino and hydroxymethyl groups are on the same side of the ring.(1R,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol
(1S,3S)-(3-Amino-2,2-dimethylcyclobutyl)methanol

Overview of Cyclobutane Amino Alcohol Architectures in Synthetic Targets

Cyclobutane amino alcohol architectures, such as this compound, are highly valuable intermediates in targeted organic synthesis. Their bifunctional nature allows for sequential or orthogonal chemical modifications, while the cyclobutane core provides a rigid scaffold to control the spatial arrangement of appended molecular fragments.

A primary application of these compounds is in the synthesis of carbocyclic nucleoside analogues. tdx.catcollectionscanada.gc.ca In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocycle, such as cyclobutane. tdx.cat This substitution prevents enzymatic cleavage of the glycosidic bond, leading to compounds with increased metabolic stability and often potent antiviral activity. tdx.catcollectionscanada.gc.ca For instance, enantiomerically pure cyclobutane amino alcohols serve as crucial chiral building blocks for constructing analogues of drugs used to treat viral infections like herpes (HSV) and human immunodeficiency virus (HIV). collectionscanada.gc.ca

The synthesis of these targets often involves coupling the amino group of the cyclobutane amino alcohol with a heterocyclic base (like a purine (B94841) or pyrimidine) and further modifications of the alcohol moiety. nih.gov The defined stereochemistry of the starting amino alcohol is critical as the biological activity of the final nucleoside analogue is typically dependent on its specific three-dimensional structure. The gem-dimethyl group on the cyclobutane ring, as seen in the title compound, can further restrict conformational flexibility and potentially enhance interactions with target enzymes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B8595490 (3-Amino-2,2-dimethylcyclobutyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3-amino-2,2-dimethylcyclobutyl)methanol

InChI

InChI=1S/C7H15NO/c1-7(2)5(4-9)3-6(7)8/h5-6,9H,3-4,8H2,1-2H3

InChI Key

YQMFPAGMJRXYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1N)CO)C

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2,2 Dimethylcyclobutyl Methanol

Retrosynthetic Analysis of (3-Amino-2,2-dimethylcyclobutyl)methanol

A retrosynthetic analysis of this compound reveals a logical pathway for its construction. The primary alcohol functional group can be derived from the reduction of a carboxylic acid or one of its derivatives, such as an ester or an amide. This points to an amino acid as a key penultimate intermediate.

The cyclobutane (B1203170) core containing both the amino group and the precursor to the hydroxymethyl group can be traced back to a bicyclic system. A powerful strategy for forming substituted cyclobutanes is the ring-opening or rearrangement of a strained bicyclic precursor. In this context, the bicyclic terpenoid (+)-nopinone serves as an excellent chiral starting material. thieme-connect.comthieme-connect.com The gem-dimethyl bridge and the existing ring structure of nopinone (B1589484) provide the foundational framework for the target molecule's cyclobutane ring. The amino group can be introduced through the transformation of a ketone functionality, for instance, via a lactam intermediate formed from a Beckmann rearrangement of the corresponding oxime. thieme-connect.comthieme-connect.com This strategic disassembly leads back to (+)-nopinone, a readily available compound derived from (-)-β-pinene. researchgate.net

Established Synthetic Routes to this compound

The most prominent synthetic route to enantiomerically pure this compound utilizes (+)-nopinone as a chiral starting point. thieme-connect.comthieme-connect.com This ketone, which is easily prepared from the naturally abundant (-)-β-pinene, provides the necessary carbon skeleton and stereochemistry for the target molecule. researchgate.net The synthesis involves a series of transformations designed to open the bicyclic system and install the required amino and hydroxymethyl functional groups.

In the broader context of synthesizing amino alcohols from (+)-nopinone, one initial strategy involved the ring opening of α-isonitrosonopinone. thieme-connect.comthieme-connect.com This approach, while effective for producing a structural isomer, was not the pathway that yielded this compound. The process began with the nitrosation of (+)-nopinone to form (1R)-isonitrosonopinone. thieme-connect.com Treatment of this intermediate with thionyl chloride followed by methanol (B129727) resulted in the ring opening of the six-membered ring to afford a cyanoester. thieme-connect.com Subsequent reduction of this cyanoester with a reducing agent like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) yielded the corresponding amino alcohol. thieme-connect.com However, this particular sequence of reactions leads to the formation of (1R,3R)-(+)-[3-(2-Aminoethyl)-2,2-dimethylcyclobutyl]methanol, a structural isomer of the target compound, and not this compound itself. thieme-connect.comthieme-connect.com

A more successful route to the carbon skeleton of this compound involves the Beckmann rearrangement of (+)-nopinone oxime. thieme-connect.comthieme-connect.com The Beckmann rearrangement is a well-established reaction that converts an oxime into an amide or, in the case of a cyclic oxime, a lactam. masterorganicchemistry.comwikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by acid and proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org

In this synthesis, (+)-nopinone is first converted to its oxime. The subsequent Beckmann rearrangement of this oxime, promoted by reagents such as p-toluenesulfonyl chloride, yields a mixture of two isomeric lactams. thieme-connect.comthieme-connect.com The formation of two products occurs because the alkyl group migration to the nitrogen atom can happen in two different ways, leading to regioisomers. One of these lactams is the key intermediate that is carried forward to produce this compound. thieme-connect.comthieme-connect.com

StepReactantReagents/ConditionsProduct(s)
1(+)-NopinoneH₂NOH·HCl, Pyridine(+)-Nopinone oxime
2(+)-Nopinone oximeTsCl, Pyridine, 0 °C to rtIsomeric Lactams

The specific isomeric lactam required for the synthesis of this compound is isolated from the mixture produced during the Beckmann rearrangement. thieme-connect.com This lactam intermediate then undergoes a hydrolytic ring-opening. Refluxing the lactam with hydrochloric acid cleaves the amide bond, yielding an amino acid with a terminal alkene on the side chain. thieme-connect.com

The next crucial step is the oxidative degradation of this side chain. This is accomplished using a two-step procedure involving ozonolysis followed by an oxidative workup. Ozonolysis cleaves the carbon-carbon double bond of the side chain, and the subsequent treatment with hydrogen peroxide oxidizes the resulting fragment to a carboxylic acid. This sequence effectively shortens the side chain and installs the necessary carboxyl group, furnishing the key intermediate, (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid. thieme-connect.com

StepReactantReagents/ConditionsProduct
1Isomeric Lactam2 N HCl, reflux(1S,3R)-3-Amino-2,2-dimethyl-3-butenyl-cyclobutane-1-carboxylic acid hydrochloride
2Amino acid hydrochloride1. O₃, MeOH, -78 °C; 2. H₂O₂, HCOOH(1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid

The final step in the synthesis is the reduction of the carboxylic acid group of the amino acid intermediate to a primary alcohol. thieme-connect.com The partial reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. researchgate.net Powerful reducing agents are required to convert a carboxylic acid to an alcohol.

In the synthesis of (1S,3R)-(-)-(3-Amino-2,2-dimethylcyclobutyl)methanol, the intermediate (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com This reagent effectively reduces the carboxylic acid functionality to the corresponding primary alcohol without affecting the amino group, yielding the final target molecule. thieme-connect.com An alternative method involves the use of sodium borohydride (B1222165) in the presence of methanol. thieme-connect.com

ReactantReagents/ConditionsProductYield
(1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acidLiAlH₄, THF, reflux(1S,3R)-(-)-(3-Amino-2,2-dimethylcyclobutyl)methanol-
(1S,3R)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acidNaBH₄, MeOH, 10 °C(1S,3R)-(-)-(3-Amino-2,2-dimethylcyclobutyl)methanol53%

Reductive Transformation of Carboxylic Acid Derivatives to this compound

Reduction of Methyl 3-Amino-2,2-dimethylcyclobutanecarboxylate

The conversion of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate to this compound is a critical reduction step. This transformation involves the reduction of the methyl ester group to a primary alcohol. The precursor, methyl 3-amino-2,2-dimethylcyclobutanecarboxylate, is typically synthesized via the reduction of its corresponding oxime, methyl 3-(hydroxyimino)-2,2-dimethylcyclobutanecarboxylate.

A common method for the synthesis of the amino ester involves catalytic hydrogenation. For instance, the oxime can be treated with Raney Nickel in methanol, often with the addition of ammonium (B1175870) hydroxide (B78521), under a hydrogen atmosphere (e.g., 50 psi) at elevated temperatures (e.g., 50 °C). google.comgoogle.com After the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude methyl 3-amino-2,2-dimethylcyclobutanecarboxylate. google.comgoogle.com

Once the amino ester is obtained, the subsequent reduction of the ester moiety to the primary alcohol is achieved using potent reducing agents. While specific documented examples for this exact substrate are sparse in readily available literature, the standard protocol for such a transformation involves the use of hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful agent capable of reducing esters to alcohols, and borane (B79455) complexes like borane dimethyl sulfide (BH₃·SMe₂) are also effective for similar transformations on related cyclobutane systems.

Table 1: Reagents for Reduction of Cyclobutane Precursors

Precursor Functional Group Reducing Agent Product Functional Group Reference
Oxime Raney Ni, H₂ Amine google.comgoogle.com
Ester Lithium Aluminum Hydride (LiAlH₄) Alcohol General
Ester / Carboxylic Acid Borane Dimethyl Sulfide (BH₃·SMe₂) Alcohol General

Enantioselective Synthesis of this compound and its Stereoisomers

Achieving stereochemical control is paramount for the synthesis of specific isomers of this compound, which is crucial for its application in medicinal chemistry.

Chiral Pool Approaches Leveraging Natural Products

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. A notable synthesis of the (1S,3R) stereoisomer of this compound begins with (+)-nopinone, a derivative of the terpene β-pinene. This strategy embeds the desired stereochemistry from the start. The synthesis involves a Beckmann rearrangement of the nopinone oxime, followed by hydrolytic opening of the resulting lactam, oxidative degradation of a side chain, and subsequent reduction steps to yield the target amino alcohol. This pathway ensures the final product has a defined absolute stereochemistry derived from the natural starting material.

Diastereodivergent Synthetic Pathways for Defined Stereoisomers

Diastereodivergent synthesis enables the formation of different diastereomers from a common intermediate by altering the reaction conditions or reagents. core.ac.uk For substituted cyclobutanes, stereochemistry can be directed during the reduction of a ketone or the cyclization step. For example, in the synthesis of related 3-piperidinols from α-amino acids, the reduction of a key keto group with L-Selectride followed by a specific cyclization sequence yields the cis-isomer. core.ac.uk In contrast, a different sequence involving mesylation, amine liberation, ketone reduction, and a final base-induced cyclization affords the trans-isomer. core.ac.uk While not explicitly documented for this compound, these principles can be applied. A common cyclobutanone (B123998) precursor could be selectively reduced to either the cis or trans alcohol. Subsequent conversion of the ketone to an amine with stereocontrol would allow access to different diastereomers of the final amino alcohol. For example, reduction of 3-alkoxycyclobutanones with LiAlH(OtBu)₃ can furnish cis-cyclobutanols with high selectivity (95–100%), while a Mitsunobu inversion can provide the corresponding trans isomers. researchgate.net

Asymmetric Induction and Stereochemical Control in Cyclobutane Formation

Modern synthetic methods allow for the direct asymmetric formation of the cyclobutane ring. The [2+2] cycloaddition is a powerful tool for this purpose. acs.org Visible light-mediated photocatalysis, in particular, has emerged as a mild and efficient method. acs.org The enantioselective [2+2] cycloaddition of dehydroamino acids with styrene-type olefins, using a chiral triplet energy transfer catalyst, can produce highly substituted cyclobutane α-amino acids with excellent stereocontrol. acs.org This approach allows for the creation of multiple stereocenters in a single step. Such methodologies provide a direct route to chiral cyclobutane cores that can be further elaborated to target molecules like this compound. The use of chiral catalysts, such as those based on cinchona alkaloids or chiral Lewis acids, can control the facial selectivity of the cycloaddition, leading to enantioenriched products. nih.govresearchgate.net

Table 2: Asymmetric Cyclobutane Synthesis Strategies

Method Key Feature Stereochemical Outcome Reference
[2+2] Photocatalysis Visible light, chiral triplet sensitizer Enantioenriched cyclobutane amino acids acs.org
Dienamine Catalysis Cooperative aminocatalysis and H-bonding Formal enantioselective [2+2] cycloaddition nih.gov
Chiral Lewis Acid Catalysis Triplet sensitization of olefins Highly enantioenriched diarylcyclobutanes researchgate.net

Development of Novel and Efficient Synthetic Routes for this compound

Beyond traditional multi-step syntheses from natural products, novel routes focus on efficiency and modularity. The aforementioned photocatalytic [2+2] cycloaddition represents a significant advancement, offering a direct and atom-economical pathway to functionalized cyclobutane rings under mild conditions. acs.org This method is scalable and tolerates a variety of functional groups, providing rapid access to a library of cyclobutane amino acid derivatives. These intermediates can then be converted to the target amino alcohol through standard functional group manipulations, such as reduction of the carboxylic acid moiety. Such routes avoid the lengthy sequences often required in chiral pool synthesis and offer greater flexibility for creating structural analogs.

Considerations for Scalability and Green Chemistry in this compound Synthesis

For the practical application of this compound, particularly in pharmaceuticals, the synthesis must be scalable, safe, and environmentally sustainable. The use of catalytic hydrogenation with Raney Nickel, as described in patents for the precursor synthesis, is a well-established and scalable industrial process. google.comgoogle.com However, the high pressure of hydrogen gas requires specialized equipment.

Chemical Transformations and Derivatization of 3 Amino 2,2 Dimethylcyclobutyl Methanol

Acylation and Alkylation Reactions of (3-Amino-2,2-dimethylcyclobutyl)methanol

Both the amino and hydroxyl groups of this compound are nucleophilic and can readily undergo acylation and alkylation.

Acylation: This reaction typically involves treating the compound with an acyl chloride or anhydride. researchgate.net Due to the greater nucleophilicity of the nitrogen atom, selective N-acylation is generally achievable under neutral or mildly basic conditions. To achieve O-acylation, the amino group must first be protected. Diacylation, where both the amino and hydroxyl groups react, can occur if an excess of a strong acylating agent is used under forcing conditions.

Alkylation: Similar to acylation, alkylation with reagents like alkyl halides can occur at either the nitrogen or oxygen atom. N-alkylation is typically more facile. To achieve selective O-alkylation, protection of the more reactive amino group is generally required.

Stereoselective Derivatization Using Chiral Auxiliaries

For molecules with existing stereocenters or for the creation of new ones, stereoselective reactions are of paramount importance. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a subsequent chemical reaction to occur with a high degree of stereoselectivity.

Evans' oxazolidinones are powerful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net The general strategy involves attaching the substrate to the chiral auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

In the context of this compound, the amino group could be acylated and then attached to an oxazolidinone auxiliary. The resulting N-acyl oxazolidinone provides a rigid chiral environment. Deprotonation would form a chiral enolate, and the bulky substituent on the oxazolidinone would sterically block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite face. This process allows for the highly diastereoselective formation of a new carbon-carbon bond. Subsequent removal of the chiral auxiliary, often under reductive conditions, would yield the derivatized product with a newly created, controlled stereocenter. researchgate.net

Strategies for Modifying the Cyclobutane (B1203170) Core of this compound

The primary strategies for modifying the cyclobutane core of this compound and its derivatives revolve around carbocation-mediated rearrangements. These reactions can lead to ring expansion, forming five-membered rings, or other skeletal reorganizations. The generation of a carbocation intermediate is a key step in these transformations.

One plausible approach to induce such a rearrangement is through a Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.com This type of reaction involves the 1,2-migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. In the context of this compound, the formation of a carbocation on the cyclobutane ring could trigger a rearrangement.

For instance, treatment of a derivative of this compound with a strong acid could lead to the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a primary carbocation. However, primary carbocations are generally unstable. A more likely scenario would involve the derivatization of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by solvolysis to generate the carbocation.

Once the carbocation is formed, a Wagner-Meerwein rearrangement can occur. This could involve the migration of one of the methyl groups or a C-C bond of the cyclobutane ring itself. Migration of a ring carbon would lead to a ring expansion, resulting in the formation of a cyclopentane (B165970) derivative. The driving force for this rearrangement would be the relief of ring strain in the four-membered cyclobutane ring and the formation of a more stable secondary or tertiary carbocation.

The table below outlines a hypothetical reaction scheme for the acid-catalyzed rearrangement of a derivative of this compound, illustrating the key steps involved in a potential Wagner-Meerwein rearrangement leading to a cyclopentane derivative.

StepDescriptionReactantsIntermediatesProductsConditions
1Protection of the amino groupThis compound, Protecting group (e.g., Boc anhydride)N-Protected (3-hydroxymethyl-2,2-dimethylcyclobutyl)amineBase, Solvent
2Activation of the hydroxyl groupN-Protected (3-hydroxymethyl-2,2-dimethylcyclobutyl)amine, Tosyl chlorideN-Protected (3-tosyloxymethyl-2,2-dimethylcyclobutyl)aminePyridine
3Carbocation formation and rearrangementN-Protected (3-tosyloxymethyl-2,2-dimethylcyclobutyl)amineCyclobutylcarbinyl carbocation, Rearranged cyclopentyl carbocationN-Protected aminocyclopentane derivativesHeat, Protic solvent
4DeprotectionN-Protected aminocyclopentane derivativesAminocyclopentane derivativesAcid

It is important to note that while the Wagner-Meerwein rearrangement is a well-established reaction in organic chemistry, its specific application to this compound has not been extensively reported in the available scientific literature. wikipedia.orgmychemblog.com The actual outcome of such a reaction would depend on various factors, including the specific reaction conditions, the nature of the protecting groups, and the stereochemistry of the starting material.

Further research would be necessary to fully explore and optimize the conditions for the modification of the cyclobutane core of this compound through skeletal rearrangements. The synthesis of cyclopentane derivatives from cyclobutane precursors is a known strategy in organic synthesis, and the principles of carbocation rearrangements provide a theoretical framework for achieving such transformations. organic-chemistry.orgnih.gov

Application As a Building Block in Complex Molecule Synthesis

Precursors to Carbocyclic Nucleoside Analogs Featuring the Cyclobutane (B1203170) Skeleton

Carbocyclic nucleoside analogs are a critical class of therapeutic agents, renowned for their antiviral and anticancer properties. tmc.edu These molecules replace the furanose oxygen atom of natural nucleosides with a methylene (B1212753) group, a modification that imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond. researchgate.net The cyclobutane ring, particularly the gem-dimethyl substituted scaffold derived from (3-Amino-2,2-dimethylcyclobutyl)methanol, serves as a conformationally restricted mimic of the sugar moiety.

The synthesis of carbocyclic nucleosides from this compound involves a multi-step sequence that transforms its amino and methanol (B129727) functionalities into a scaffold suitable for the attachment of various nucleobases. A representative synthetic pathway, adapted from methodologies used for similar cyclobutane systems, begins with the protection of the amino group, typically as a tert-butoxycarbonyl (Boc) derivative. nih.gov

The primary hydroxyl group of the resulting N-Boc protected intermediate can then be coupled with different heterocyclic nucleobases. One common method is the Mitsunobu reaction, which allows for the direct installation of a nucleobase onto the primary carbon. nih.gov For example, reaction with an N-Boc protected histamine (B1213489) methyl ester can yield a carbocyclic imidazole (B134444) analog. nih.gov

Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate, which is subsequently displaced by an azide (B81097). The resulting azide derivative is a key intermediate for synthesizing triazole-based nucleoside analogs via a 1,3-dipolar cycloaddition reaction (click chemistry) with a suitable alkyne. nih.gov Subsequent deprotection steps yield the final carbocyclic nucleoside analog.

A plausible synthetic scheme is outlined below:

StepReactionReagentsProduct
1 N-protectionBoc₂O, Et₃NN-Boc-(3-amino-2,2-dimethylcyclobutyl)methanol
2a Mitsunobu ReactionNucleobase, PPh₃, DIADN-Boc-carbocyclic nucleoside analog
2b MesylationMsCl, Et₃NN-Boc-(3-amino-2,2-dimethylcyclobutyl)methyl mesylate
3 Azide FormationNaN₃N-Boc-(3-azidomethyl-2,2-dimethylcyclobutyl)amine
4 CycloadditionAlkyne, CuI, Et₃NN-Boc-carbocyclic triazole nucleoside analog
5 DeprotectionHCl or TFAFinal Carbocyclic Nucleoside Analog

This table presents a generalized synthetic route. Specific conditions may vary.

The design of nucleoside analogs using the this compound scaffold is guided by several key principles aimed at optimizing biological activity and pharmacokinetic properties. nih.govnih.gov

Metabolic Stability : The core principle of carbocyclic nucleosides is the replacement of the endocyclic sugar oxygen with carbon. This C-C bond is resistant to phosphorylases that would otherwise cleave the N-glycosidic bond, thereby increasing the in vivo half-life of the drug. researchgate.net

Conformational Restriction : The four-membered ring of the cyclobutane scaffold imposes significant conformational constraints, locking the molecule into a specific puckered geometry. This rigidity can lead to higher binding affinity for target enzymes, such as viral polymerases or reverse transcriptases, by reducing the entropic penalty upon binding. The presence of the 2,2-dimethyl groups further restricts the ring's flexibility, offering a more defined three-dimensional structure compared to unsubstituted cyclobutane analogs.

Lipophilicity and Bioavailability : The carbocyclic nature of the scaffold increases the molecule's lipophilicity compared to its natural ribose counterpart. This can enhance cell membrane permeability and improve oral bioavailability, which are desirable properties for drug candidates. tmc.edu

Structural Mimicry : The spatial arrangement of the amino group (which is part of the nucleobase linkage) and the hydroxymethyl-equivalent side chain on the cyclobutane ring is designed to mimic the 3'- and 5'-hydroxyl groups of a natural (deoxy)ribose sugar. This mimicry is crucial for the analog to be recognized and phosphorylated by cellular kinases to its active triphosphate form.

Incorporation into Peptidomimetics and Oligomeric Structures

The rigid cyclobutane framework of this compound makes it an excellent scaffold for constructing peptidomimetics and other oligomers with well-defined secondary structures. nih.gov These structures can mimic the turns and helices of natural peptides while offering superior resistance to proteolytic degradation.

This compound is itself a δ-amino alcohol, as the amino and alcohol functionalities are separated by four carbon atoms (N-C-C-C-CH₂OH). This structure can be used directly or, more commonly, it can be chemically elaborated to produce valuable γ-amino acid monomers for peptide synthesis.

The synthesis of a γ-amino acid from this precursor typically involves a sequence of oxidation and chain extension. A plausible route involves protecting the amine, oxidizing the primary alcohol to a carboxylic acid, and then performing a homologation sequence, such as the Arndt-Eistert reaction, to insert a methylene group between the cyclobutane ring and the carboxyl group. An alternative strategy, adapted from related syntheses, involves converting the alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. Subsequent stereoselective conjugate addition of a nitromethane, followed by reduction of the nitro group, yields the desired γ-amino acid. researchgate.net

StepReactionIntermediate Product
1 N-protection & OxidationN-Boc-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
2 Aldehyde FormationN-Boc-3-amino-2,2-dimethylcyclobutane-1-carbaldehyde
3 Olefination (HWE)N-Boc protected cyclobutyl α,β-unsaturated ester
4 Michael AdditionN-Boc protected cyclobutyl γ-nitro ester
5 Nitro Group ReductionN-Boc protected cyclobutane γ-amino acid

This table outlines a representative synthetic pathway for γ-amino acid formation.

Once the protected cyclobutane γ-amino acid monomer is synthesized, it can be used in standard peptide coupling reactions to form oligomers. A bis(cyclobutane) γ-dipeptide is constructed by coupling two of these monomers together. The synthesis involves the deprotection of the carboxylic acid of one monomer and the deprotection of the amino group of a second monomer, followed by amide bond formation using common peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). uab.cat

The resulting dipeptide features two rigid cyclobutane units linked by an amide bond, creating a highly constrained molecular structure. Such dipeptides are valuable for studying folding propensity and for use as building blocks in larger, more complex foldamers. researchgate.net

The cyclobutane γ-amino acids derived from this compound can be incorporated into longer peptide chains to create novel oligomeric structures.

Mixed γ-Oligomers : These are peptides where the cyclobutane γ-amino acid is alternated with other natural (α-amino acids) or unnatural (β- or γ-amino acids) residues. This approach allows for the precise tuning of the peptide backbone's conformational properties, introducing rigid "kinks" or turns at specific locations.

Ramified γ-Peptides : Ramified, or branched, peptides can be constructed using a cyclobutane core. researchgate.net For this, a cyclobutane derivative with multiple functional groups is required. For instance, the initial this compound can be converted into a dicarboxylic acid or a diamine derivative, allowing for the growth of peptide chains from multiple points on the cyclobutane scaffold. This leads to unique, three-dimensional peptide architectures with potential applications in materials science and drug delivery.

Utilization in the Synthesis of Polycyclic and Spiro Systems

A detailed review of scientific literature and patent databases did not yield specific examples of this compound being utilized as a direct precursor in the synthesis of polycyclic or spiro systems. While amino alcohols are generally recognized as versatile starting materials for a variety of heterocyclic and complex ring systems, documented instances of this specific compound's application for creating fused, bridged, or spirocyclic frameworks could not be identified in the searched resources.

Role in the Preparation of Scaffolds for Chemical Biology Research

This compound serves as a crucial starting material in the synthesis of scaffolds for compounds investigated in chemical biology, particularly for the development of therapeutic agents that modulate key biological pathways.

This compound has been identified as a key intermediate in the synthesis of substituted diaminopyrimidyl compounds designed as protein kinase modulators. The connection between abnormal protein phosphorylation and various diseases has established protein kinases as significant drug targets. Patent literature details the use of this cyclobutane derivative to construct molecules that can regulate or inhibit protein kinase activity, which is crucial for treating a range of diseases, including cancer and chronic inflammatory conditions.

Specifically, the amino group of this compound is used to form a bond with a pyrimidine (B1678525) core, creating a larger scaffold. This scaffold is then further functionalized to generate a library of potential kinase inhibitors. The rigid cyclobutane moiety helps to orient the substituents in a defined three-dimensional space, which can be critical for effective binding to the target kinase. These compounds have been investigated for their ability to modulate the activity of various kinases, including members of the Protein Kinase C (PKC) family.

The same class of substituted diaminopyrimidyl compounds derived from this compound is also explored for its potential as immunosuppressive agents. The modulation of protein kinases, such as PKC-theta, is a known strategy for suppressing the immune response by inhibiting T lymphocyte activation and subsequent cytokine production. This makes such compounds valuable for the treatment of immunological disorders, including autoimmune and inflammatory diseases.

The synthesis pathway involves using this compound as a foundational piece of the final molecule. Its incorporation into the diaminopyrimidine scaffold is a critical step in building the pharmacophore responsible for the observed biological activity. The resulting molecules are designed to selectively target kinases involved in the immune cascade, offering a potential therapeutic approach for conditions where immunosuppression is required.

Mechanistic Organic Chemistry Studies Involving 3 Amino 2,2 Dimethylcyclobutyl Methanol Synthetic Pathways

Elucidation of Reaction Mechanisms for Key Transformations

The synthetic route to (1S,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol involves several key chemical transformations. The plausible mechanisms for these steps are detailed below.

One successful synthetic approach commences with the Beckmann rearrangement of (+)-nopinone oxime. This rearrangement is pivotal in establishing the required carbon-nitrogen bond and ring expansion, which is subsequently followed by ring contraction to form the cyclobutane (B1203170) ring. A key intermediate in one of the synthetic routes is the lactam 13 , which is subjected to hydrolytic opening. This is a standard ester hydrolysis mechanism, typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactam, followed by the cleavage of the amide bond to yield a substituted amino acid. thieme-connect.com

Another crucial step involves the oxidative degradation of a side chain. While the specific reagents for this degradation are not detailed in the provided information, such transformations often proceed via mechanisms involving strong oxidizing agents that can cleave carbon-carbon bonds.

The final step in the synthesis is the reduction of a carboxylic acid or an amide functionality to an amino alcohol. thieme-connect.com When using a reducing agent like lithium aluminum hydride (LiAlH₄), the mechanism for the reduction of the carboxylic acid involves the deprotonation of the carboxylic acid to form a lithium carboxylate salt. Subsequently, the hydride attacks the carbonyl carbon, and after a series of steps involving the elimination of an oxygen-aluminum species, a second hydride attack yields the primary alcohol. The amide is also reduced to the corresponding amine. The reduction with borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) follows a different pathway, where the borane coordinates to the carbonyl oxygen, activating the carbonyl group towards hydride transfer.

A plausible reaction scheme, based on the synthesis of a related isomer, is outlined below, illustrating the sequence of transformations. thieme-connect.com

StepTransformationReagentsMechanistic Notes
1Oximation of (+)-nopinoneHydroxylamine (B1172632)Nucleophilic addition of hydroxylamine to the ketone followed by dehydration.
2Beckmann RearrangementAcid catalyst (e.g., H₂SO₄)Protonation of the oxime hydroxyl group, followed by a 1,2-alkyl shift anti to the leaving group, leading to a nitrilium ion intermediate, which is then hydrolyzed to the lactam.
3Lactam HydrolysisAcid or BaseNucleophilic acyl substitution to open the lactam ring and form an amino acid.
4Side-chain degradationOxidizing agentsCleavage of C-C bonds to shorten the side chain.
5ReductionLiAlH₄ or BH₃·SMe₂Reduction of carboxylic acid and/or amide to alcohol and amine functionalities.

Investigation of Stereochemical Control in Cyclobutane Ring Formation and Modification

The stereochemistry of the final product, (1S,3R)-(3-Amino-2,2-dimethylcyclobutyl)methanol, is dictated by the stereochemistry of the starting material, (+)-nopinone, and the stereoselectivity of the subsequent reactions. thieme-connect.com The rigid bicyclic structure of nopinone (B1589484) provides a platform for stereocontrolled reactions.

The Beckmann rearrangement is a key step where stereochemistry is transferred. The migration of the alkyl group is stereospecifically anti to the hydroxyl group of the oxime. This ensures that the initial stereochemistry of the starting material influences the configuration of the resulting lactam.

During the reduction steps, the stereochemical outcome at the newly formed stereocenter bearing the hydroxyl group is crucial. The use of hydride reducing agents can lead to the formation of diastereomers. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the existing substituents on the cyclobutane ring. In many cases, the hydride will attack from the less sterically hindered face, leading to a preferred diastereomer. For instance, in the synthesis of a related compound, trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, a ketoreductase (KRED) was employed to achieve high trans-diastereoselectivity (∼98:2 dr), highlighting the power of biocatalysis in controlling stereochemistry. nih.gov While not explicitly stated for the title compound, similar enzymatic or chiral catalyst-controlled reductions could be employed to enhance stereoselectivity.

The relative stereochemistry of the substituents on the final cyclobutane ring (cis or trans) is a critical aspect. The synthetic strategy described by Figueira et al. leads to the specific (1S,3R) isomer, indicating a high degree of stereochemical control throughout the synthetic sequence. thieme-connect.com The formation of the cyclobutane ring itself, often achieved through cycloaddition reactions or ring contractions, plays a vital role in establishing the initial stereochemical relationships of the substituents. chemistryviews.org

Kinetic and Thermodynamic Analysis of Synthetic Steps

A comprehensive kinetic and thermodynamic analysis for the synthesis of (3-Amino-2,2-dimethylcyclobutyl)methanol is not extensively reported in the literature. However, general principles of organic chemistry allow for a qualitative discussion of these aspects for the key reaction types involved.

Kinetic Considerations: The rates of the synthetic steps are influenced by factors such as reaction temperature, concentration of reactants, and the presence of catalysts. For instance, the Beckmann rearrangement is acid-catalyzed, and its rate is dependent on the concentration of the acid and the stability of the nitrilium ion intermediate. The reduction reactions with LiAlH₄ are typically fast and exothermic, requiring careful temperature control.

Thermodynamic Product Control: In some steps, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable product. For example, in reactions where diastereomers can be formed, allowing the reaction to reach equilibrium may favor the isomer with lower steric interactions. The relative stability of cis and trans isomers of substituted cyclobutanes depends on the nature and size of the substituents. Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance.

The following table provides a qualitative analysis of the kinetic and thermodynamic aspects of key reaction types in the synthesis:

Reaction TypeKinetic FactorsThermodynamic Factors
Beckmann RearrangementAcid catalysis, temperature, stability of the nitrilium ion.The rearrangement is generally irreversible and driven by the formation of a stable amide.
Lactam HydrolysisConcentration of acid or base, temperature.The equilibrium favors the ring-opened amino acid, especially under conditions where the product is protonated or deprotonated.
Reduction with HydridesReactivity of the hydride reagent (LiAlH₄ > NaBH₄), solvent, temperature.These reactions are typically highly exothermic and essentially irreversible due to the formation of strong O-Al or O-B bonds and the subsequent liberation of H₂ gas during workup.
Cyclobutane FormationReaction pathway dependent (e.g., cycloadditions are often kinetically controlled).The inherent ring strain of the cyclobutane ring makes its formation thermodynamically less favorable than larger rings.

Further detailed experimental studies would be required to quantify the kinetic parameters (rate constants, activation energies) and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for each step in the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Amino 2,2 Dimethylcyclobutyl Methanol and Its Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignment

For a complete structural assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the methyl groups, the aminomethyl group, and the hydroxyl and amine protons. The chemical shifts and coupling constants of the cyclobutane ring protons would be particularly informative for determining the cis/trans stereochemistry of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The chemical shifts of the cyclobutane ring carbons are sensitive to the ring puckering and the orientation of the substituents.

Predicted ¹H and ¹³C NMR Data for (3-Amino-2,2-dimethylcyclobutyl)methanol:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
C1-H (methine)2.5 - 3.040 - 45COSY with C4-H₂; HMBC to C2, C3, CH₂OH
C2 (quaternary)-35 - 40HMBC from C(CH₃)₂
C(CH₃)₂1.0 - 1.3 (singlets)20 - 30HMBC to C2
C3-H (methine)3.0 - 3.550 - 55COSY with C4-H₂; HMBC to C2, CH₂OH
C4-H₂ (methylene)1.8 - 2.430 - 35COSY with C1-H, C3-H
CH₂OH3.4 - 3.860 - 65HMBC to C3
NH₂Variable--
OHVariable--

Note: Predicted values are based on analogous structures and may vary depending on the solvent and specific stereoisomer.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

The molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI) would confirm the molecular weight of the compound (C₇H₁₅NO, molecular weight: 129.20 g/mol ). The fragmentation of cyclobutane derivatives is characterized by ring opening and subsequent loss of small neutral fragments.

Characteristic Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. libretexts.org For this compound, this could lead to the loss of a methyl radical or the cleavage of the bond between the cyclobutane ring and the hydroxymethyl group.

Ring Opening: The strained cyclobutane ring can undergo cleavage, often initiated by the ionization of the amino group. mtak.hupharmacyfreak.com This can be followed by the elimination of ethene or other small molecules. mtak.hu

Loss of Water and Ammonia: Dehydration (loss of H₂O) and deamination (loss of NH₃) are also possible fragmentation pathways, particularly in EI-MS. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Ion Fragmentation Pathway
129[C₇H₁₅NO]⁺•Molecular Ion
114[C₆H₁₂NO]⁺Loss of CH₃•
98[C₇H₁₂N]⁺Loss of CH₂OH•
86[C₅H₁₂N]⁺Alpha-cleavage at the amino group
71[C₄H₉N]⁺•Ring fragmentation
57[C₄H₉]⁺Alkyl fragment
44[C₂H₆N]⁺Alpha-cleavage fragment
30[CH₄N]⁺Common fragment for primary amines

X-ray Crystallography for Absolute Stereochemical Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a non-crystalline compound like this compound, it is necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a chiral acid (e.g., tartaric acid or mandelic acid) or by derivatizing the amino or hydroxyl group to introduce moieties that promote crystallization.

Once a suitable single crystal is obtained, X-ray diffraction analysis provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information allows for the definitive assignment of the cis or trans relationship between the amino and hydroxymethyl substituents, as well as the absolute configuration (R or S) at the chiral centers if a chiral derivative is used.

Studies on substituted cyclobutane derivatives have shown that the cyclobutane ring is not planar but exists in a puckered conformation. researchgate.net X-ray crystallography can precisely determine the degree of this puckering.

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful for the stereochemical analysis of chiral molecules in solution. youtube.com Since this compound possesses chiral centers, its enantiomers will interact differently with circularly polarized light, resulting in a characteristic CD spectrum.

The CD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. While the parent compound lacks strong chromophores in the near-UV region, derivatization of the amino group with a chromophoric reagent (e.g., benzoyl chloride or dinitrobenzoyl chloride) can induce a measurable CD signal. nsf.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum can then be correlated with the absolute configuration of the stereocenters.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectra of the different possible stereoisomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the derivative, and thus the parent amino alcohol, can be determined. Studies on chiral cyclobutane-based compounds have demonstrated the utility of CD spectroscopy in elucidating their stereochemistry. nih.gov

Future Directions and Emerging Research Avenues for 3 Amino 2,2 Dimethylcyclobutyl Methanol

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry continually provides new tools to construct complex molecular architectures with greater efficiency and environmental consideration. For (3-Amino-2,2-dimethylcyclobutyl)methanol and its analogs, future research will likely focus on methodologies that improve upon existing routes, which can be lengthy or employ harsh reagents. Key areas of exploration include catalytic and asymmetric approaches that offer higher atom economy and stereocontrol.

One promising direction is the application of modern photochemical methods, such as [2+2] photocycloaddition reactions, to construct the cyclobutane (B1203170) core. acs.org These reactions can often be performed under mild conditions and offer a direct route to the four-membered ring system. Furthermore, the development of sustainable catalytic systems, perhaps utilizing earth-abundant metals, for these transformations would represent a significant step forward in green chemistry. researchgate.net

Another area of interest is the use of ring contraction strategies. For instance, the stereoselective contraction of readily available pyrrolidine (B122466) precursors has been shown to be an effective method for producing highly substituted cyclobutanes. nih.govntu.ac.uk Investigating similar pathways to this compound could provide a more convergent and stereocontrolled synthesis. Additionally, catalyst-controlled ring-opening of bicyclo[1.1.0]butanes offers a powerful platform for the diastereoselective synthesis of functionalized cyclobutanes and could be adapted for this target molecule. researchgate.netnih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic [2+2] CycloadditionHigh atom economy, potential for enantioselectivity. acs.orgDevelopment of novel catalysts, exploration of diverse starting materials.
Ring Contraction of PyrrolidinesHigh stereoselectivity, access to complex substitution patterns. nih.govntu.ac.ukDesign of suitable pyrrolidine precursors, optimization of reaction conditions.
Ring-Opening of BicyclobutanesRegio- and diastereodivergent synthesis. researchgate.netnih.govSynthesis of functionalized bicyclobutane starting materials.

Development of Novel Derivatization Strategies for Diverse Applications

The amino and hydroxyl groups of this compound are ideal handles for derivatization, allowing for its incorporation into a wide array of larger molecules with diverse functionalities. Future research will undoubtedly focus on creating libraries of derivatives for screening in various applications, particularly in drug discovery.

Novel derivatization strategies could involve the selective functionalization of either the amino or the hydroxyl group. For instance, the development of orthogonal protection-deprotection schemes would allow for the stepwise modification of the molecule. The amino group can be readily acylated, sulfonated, or alkylated to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further opportunities for diversification.

A particularly interesting avenue is the use of the cyclobutane scaffold to create peptidomimetics. The rigid nature of the cyclobutane ring can be used to constrain the conformation of peptide chains, which can lead to enhanced biological activity and stability. anr.fr Research into the incorporation of this compound into peptide sequences could yield novel therapeutic agents. researchgate.net

Derivatization SitePotential ModificationsResulting Compound Classes
Amino GroupAcylation, Sulfonylation, AlkylationAmides, Sulfonamides, Secondary/Tertiary Amines
Hydroxyl GroupEsterification, Etherification, OxidationEsters, Ethers, Aldehydes, Carboxylic Acids
Both GroupsBifunctional LinkersHeterocyclic systems, Macrocycles

Expansion of Its Utility in the Synthesis of Complex Natural Products and Analogues

Cyclobutane-containing natural products often exhibit significant biological activity, making them attractive targets for total synthesis. rsc.orgsemanticscholar.orgresearchgate.net The unique stereochemistry and substitution pattern of this compound make it a potentially valuable building block for the synthesis of such complex molecules.

Future research could explore the use of this compound as a chiral starting material for the synthesis of natural products or their analogues. The gem-dimethyl group provides a distinct structural feature that is present in a number of bioactive natural products. nih.gov By leveraging the existing stereocenters and functional groups of this compound, synthetic chemists could potentially shorten the synthetic routes to these complex targets.

Furthermore, the creation of analogues of known natural products by incorporating the this compound core could lead to the discovery of new therapeutic agents with improved properties. The rigid cyclobutane ring can act as a conformational lock, which can be beneficial for optimizing the binding of a molecule to its biological target.

Investigation of Advanced Stereochemical Control in Related Cyclobutane Systems

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the stereochemical outcome of synthetic reactions is of paramount importance. For this compound, which has multiple stereocenters, the development of synthetic methods that allow for the selective formation of each stereoisomer is a key area for future research.

Advanced strategies for stereochemical control could involve the use of chiral catalysts, auxiliaries, or starting materials. Asymmetric [2+2] cycloadditions, for example, could be employed to set the stereochemistry of the cyclobutane ring early in the synthesis. researchgate.netresearchgate.net Additionally, enantioselective functionalization of a prochiral cyclobutane precursor could provide access to enantiomerically pure derivatives.

The study of the conformational preferences of the cyclobutane ring in different chemical environments will also be crucial for understanding and predicting the stereochemical outcome of reactions. Computational modeling, in conjunction with experimental studies, can provide valuable insights into the factors that govern stereoselectivity in these systems. A deeper understanding of these principles will enable the rational design of synthetic routes to complex, stereochemically defined cyclobutane-containing molecules. mdpi.com

Q & A

Q. Q1. What are the established synthetic routes for (3-Amino-2,2-dimethylcyclobutyl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization or functional group interconversion. For example:

  • Step 1 : Start with a cyclobutane precursor (e.g., 2,2-dimethylcyclobutanone). Introduce the amino group via reductive amination using NH₃ and NaBH₄ in methanol .
  • Step 2 : Hydroxymethylation via Grignard addition (e.g., formaldehyde) or reduction of a ketone intermediate (e.g., using NaBH₄).
    Optimization Tips :
  • Use anhydrous solvents (e.g., THF, MeOH) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, eluent: EtOAc/hexane 1:1) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Purify via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Table 1 : Example Reaction Parameters

Reagent/ConditionRoleYield RangeReference
NaBH₄, MeOHReduction60–75%
NH₃, H₂ (Pd/C)Amination50–65%

Q. Q2. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR :
    • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, 2×CH₃), 1.8–2.1 (m, 4H, cyclobutane), 3.5 (br s, 1H, OH), 3.7 (m, 2H, CH₂OH).
    • ¹³C NMR : Peaks at 25–30 ppm (CH₃), 45–50 ppm (cyclobutane C), 65–70 ppm (CH₂OH) .
  • FT-IR : O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), C-O stretch (~1050 cm⁻¹).
  • HPLC : Use a C18 column with UV detection (210 nm). Retention time ~8.2 min under isocratic conditions (70:30 H₂O:MeCN) .

Advanced Research Questions

Q. Q3. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

Methodological Answer:

  • Stereochemical Analysis : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values of enantiomers .
  • Case Study : The (1R,3S) enantiomer showed 10-fold higher inhibition of Mps1 kinase than its counterpart, likely due to better fit in the ATP-binding pocket .

Q. Q4. What computational strategies are effective for modeling the conformational flexibility of this compound in solvent environments?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Analyze energy barriers for cyclobutane ring puckering .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential maps to predict hydrogen-bonding sites .
  • Solvent Effects : Use COSMO-RS to model solvation free energy in polar aprotic solvents .

Q. Q5. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare with authoritative databases (e.g., NIST Chemistry WebBook for IR/NMR reference spectra) .
  • Reproducibility : Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm ambiguous assignments .

Q. Q6. What methodologies are recommended for analyzing impurities in synthesized this compound batches?

Methodological Answer:

  • HPLC-MS : Identify impurities >0.1% using a QTOF mass spectrometer. Compare fragmentation patterns with literature .
  • GC-FID : Quantify volatile byproducts (e.g., residual solvents) with a DB-5 column.
  • Stability Testing : Accelerate degradation under stress conditions (heat, light) and monitor via UPLC .

Q. Q7. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ = 254 nm) .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (~150°C for this compound).
  • Long-Term Storage : Store at -20°C under argon; avoid prolonged exposure to light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.